2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine ring, which is further substituted with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline typically involves multi-step organic reactions. One common approach is:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Ring: The quinoxaline core can be reacted with a piperazine derivative in the presence of a suitable base.
Attachment of the Purine Derivative: The final step involves the nucleophilic substitution of the piperazine ring with a purine derivative, often facilitated by a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the quinoxaline core or the purine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the piperazine and purine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various coupling reagents are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.
Scientific Research Applications
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-[4-(9H-purin-6-yl)piperazin-1-yl]quinoxaline: Lacks the 9-methyl group on the purine ring.
3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline: Lacks the 2-methyl group on the quinoxaline core.
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperidin-1-yl]quinoxaline: The piperazine ring is replaced with a piperidine ring.
Uniqueness
The unique combination of the quinoxaline core, piperazine ring, and purine derivative in 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-13-17(24-15-6-4-3-5-14(15)23-13)26-7-9-27(10-8-26)19-16-18(20-11-21-19)25(2)12-22-16/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZAUGHNOBEIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC5=C4N=CN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.